molecular formula C11H11BrO4 B11840972 8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 918300-43-3

8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11840972
CAS No.: 918300-43-3
M. Wt: 287.11 g/mol
InChI Key: ROVYEIDWQXAUDN-UHFFFAOYSA-N
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Description

8-Bromo-6,7-dimethoxychroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. Chroman-4-one derivatives are known for their broad spectrum of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6,7-dimethoxychroman-4-one typically involves the bromination of 6,7-dimethoxychroman-4-one. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for 8-Bromo-6,7-dimethoxychroman-4-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6,7-dimethoxychroman-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

8-Bromo-6,7-dimethoxychroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6,7-dimethoxychroman-4-one involves its interaction with specific molecular targets. For instance, derivatives of chroman-4-one have been shown to exhibit high binding affinities to certain proteins and enzymes, influencing their activity. The bromine and methoxy groups enhance these interactions by providing additional binding sites and modifying the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6,7-dimethoxychroman-4-one is unique due to the combination of bromine and methoxy groups on the chroman-4-one scaffold. This combination enhances its chemical reactivity and potential for diverse applications in scientific research and industry .

Properties

CAS No.

918300-43-3

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

8-bromo-6,7-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H11BrO4/c1-14-8-5-6-7(13)3-4-16-10(6)9(12)11(8)15-2/h5H,3-4H2,1-2H3

InChI Key

ROVYEIDWQXAUDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)CCO2)Br)OC

Origin of Product

United States

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